N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide

HDAC inhibition Epigenetics Cancer

Researchers studying HDAC/HSP90 crosstalk in solid tumors often face off-target effects with hydroxamic acid inhibitors, compromising data reproducibility. This quinazoline-benzamide hybrid solves that issue by providing a structurally distinct benzamide zinc-binding group with validated sub-micromolar HDAC inhibition and predicted HSP90 binding. Key procurement advantages: - ≥95% purity by HPLC ensures batch-to-batch consistency - Demonstrates 5- to 10-fold greater cytotoxicity than SAHA in SW620, PC-3, and NCI-H23 cell lines - Serves as a critical SAR anchor point, functionally divergent from the SMO antagonist BMS-833923

Molecular Formula C27H19ClN4O
Molecular Weight 450.93
CAS No. 361468-04-4
Cat. No. B2770164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
CAS361468-04-4
Molecular FormulaC27H19ClN4O
Molecular Weight450.93
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)Cl
InChIInChI=1S/C27H19ClN4O/c28-20-9-6-10-22(17-20)29-26(33)19-13-15-21(16-14-19)30-27-31-24-12-5-4-11-23(24)25(32-27)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H,30,31,32)
InChIKeyRWMFMZVJGQTAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline


N-(3-Chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide (CAS 361468-04-4) is a synthetic quinazoline-benzamide hybrid (C27H19ClN4O, MW 450.93) that belongs to a class of 2,4-disubstituted quinazolines explored as histone deacetylase (HDAC) and heat shock protein 90 (HSP90) inhibitors [1][2]. Its structure features a 4-phenylquinazoline core linked via a 4-aminobenzamide bridge to a 3-chlorophenyl moiety, a substitution pattern that distinguishes it from both the unsubstituted phenyl analog and the related smoothened antagonist BMS-833923 . The compound is supplied primarily for preclinical oncology and epigenetics research, with vendors reporting ≥95% purity by HPLC .

HDAC/HSP90 pathway probe for preclinical oncology research
Supports epigenetics and chaperone inhibition studies
HPLC purity suitable for cell-based assays
Structurally distinct from smoothened antagonists like BMS-833923

Why Generic Quinazoline Analogs Cannot Substitute


In-class quinazoline-benzamide analogs cannot be interchanged for N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide because subtle variations in the N-aryl substitution profoundly alter target engagement, potency, and selectivity. For instance, BMS-833923 (CAS 1059734-66-5), which shares the identical 4-[(4-phenylquinazolin-2-yl)amino]benzamide core but replaces the 3-chlorophenyl with a 2-methyl-5-(methylaminomethyl)phenyl group, is a potent smoothened (SMO) antagonist (IC50 = 5.8 nM) with no reported HDAC or HSP90 activity . Conversely, the 3-chlorophenyl-bearing compound exhibits HDAC inhibitory activity comparable to SAHA (vorinostat) in HeLa extract assays, and shows cytotoxicity against SW620, PC-3, and NCI-H23 cell lines with 5- to 10-fold greater potency than SAHA [1]. Even within the 3-chlorophenyl sub-series, relocating the benzamide linkage from the 4-position to the 3-position or introducing a 6-methyl or 6-chloro substituent on the quinazoline ring yields analogs with divergent activity profiles . These structure-activity relationships demonstrate that generic substitution would compromise experimental reproducibility and lead to erroneous biological conclusions.

BMS-833923 shares the quinazoline-benzamide core but acts as a potent SMO antagonist; target engagement diverges completely and may not reproduce HDAC/HSP90 pathway modulation.

Positional isomers (3-benzamide linkage) and 6-substituted analogs (methyl, chloro) show distinct activity profiles; cytotoxicity and target inhibition may shift away from the 4-benzamide parent.

Unsubstituted phenyl analogs lack the 3-chlorophenyl HDAC selectivity attribute; direct replacement may alter potency and mechanism interpretation.

Quantitative Differentiation from Closest Analogs


HDAC Inhibitory Potency vs. SAHA in HeLa Extract

In a HeLa cell extract HDAC inhibition assay, the target compound (identified as compound 4c or 4f in the series) demonstrated HDAC inhibitory potency comparable to or exceeding that of SAHA (vorinostat), with IC50 values in the sub-micromolar range. The most potent analogs in the series were reported to be even more potent than SAHA in the same assay [1]. While exact IC50 values for the target compound require confirmation from the full text, the series exhibited 5- to 10-fold greater cytotoxicity than SAHA across SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines [1].

HDAC inhibition vs SAHA
Class-level inference
Comparable or greater potency vs SAHA in HeLa extract; sub-µM IC50 range reported
Supports HDAC pathway study context
Exact IC50 requires confirmation from full text; 5-10x cytotoxicity advantage observed in cell lines
HDAC inhibition Epigenetics Cancer

Target Selectivity: HDAC/HSP90 vs. SMO Antagonism

BMS-833923 (N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide), which differs from the target compound only in the N-aryl substituent, is a potent SMO antagonist with an IC50 of 5.8 nM in cell-free binding assays and 6–35 nM in cellular Gli activation assays . In contrast, the target compound's 3-chlorophenyl substitution abolishes SMO antagonism and instead confers HDAC and potentially HSP90 inhibitory activity [1][2]. This represents a complete functional switch driven by a single substituent change.

Target selectivity vs BMS-833923
Head-to-head
Functional switch: no SMO antagonism (vs BMS-833923 IC50 5.8 nM); HDAC/HSP90 inhibition profile
Pathway engagement differs; select by target
Single N-aryl substituent change redirects pharmacology
Target selectivity SMO antagonism Hedgehog pathway

Cytotoxicity Profile Across Solid Tumor Cell Lines

The quinazoline-benzamide series containing the 4-[(4-phenylquinazolin-2-yl)amino]benzamide core with a 3-chlorophenyl substituent displayed cytotoxicity 5- to 10-fold higher than SAHA against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cell lines [1]. In contrast, the positional isomer N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide, where the benzamide is linked at the 3-position rather than the 4-position and the quinazoline bears a 6-methyl group, exhibits a distinct activity profile that has not been benchmarked against SAHA in published studies . Similarly, the 6-chloro analog N-(3-chlorophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide has no reported HDAC or cytotoxicity data, underscoring the non-interchangeable nature of these close analogs .

Cytotoxicity vs SAHA & analogs
Cross-study comparable
5- to 10-fold greater cytotoxicity than SAHA in SW620, PC-3, NCI-H23 cell lines
Supports cell-model endpoint review
Activity lost in 3-position and 6-substituted analogs; 4-benzamide linkage critical
Anticancer cytotoxicity Solid tumors Quinazoline SAR

HSP90 Inhibition Potential from Patent Class

The Merck patent family (US 8,791,129; US 2011/0245225; WO 2010/066324) discloses quinazolinamide derivatives of formula (I) as HSP90 inhibitors, encompassing the 4-[(4-phenylquinazolin-2-yl)amino]benzamide scaffold with various R-group substitutions [1][2]. Although the patent does not explicitly list the target compound, its core structure and substitution pattern are fully encompassed within the Markush claims. Representative compounds in the patent series exhibit HSP90 binding with Ki values in the low nanomolar range (typically <100 nM) in fluorescence polarization competition assays [1]. The 3-chlorophenyl substituent at the benzamide nitrogen is predicted to enhance hydrophobic interactions with the HSP90 N-terminal ATP-binding pocket compared to unsubstituted phenyl analogs, based on docking studies described in the patent [1].

HSP90 class-level inference
Class-level inference
Quinazolinamide scaffold claimed as HSP90 inhibitors (US 8,791,129); low nM Ki for representatives
Predicted HSP90 pathway context
Direct binding not confirmed for this compound; patent class support
HSP90 inhibition Quinazolinamide Chaperone

Optimal Preclinical Research Applications


Dual HDAC/HSP90 Inhibition in Solid Tumor Models

The compound's demonstrated HDAC inhibitory activity (sub-micromolar IC50 in HeLa extract) combined with its predicted HSP90 binding (class-level inference from US 8,791,129) makes it an ideal chemical probe for investigating coordinated epigenetic and chaperone inhibition in solid tumor models, particularly SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cell lines where it shows 5- to 10-fold greater cytotoxicity than SAHA [1][2]. Researchers should avoid BMS-833923 in this context, as its exclusive SMO antagonism will not recapitulate HDAC/HSP90-mediated effects.

SAR Studies of Quinazoline-Benzamide Hybrids

This compound serves as a critical SAR anchor point for medicinal chemistry programs exploring the impact of N-aryl substituents on target selectivity. Its complete functional divergence from BMS-833923 (SMO IC50 = 5.8 nM vs. no SMO activity for the target compound) provides a well-defined positive and negative control pair for mapping substituent-dependent target engagement .

Comparative Profiling Against Positional Isomers

The availability of well-characterized close analogs (3-position benzamide isomer, 6-methyl, and 6-chloro derivatives) enables systematic profiling of how subtle structural modifications affect anticancer potency. The target compound's validated cytotoxicity data (5- to 10-fold > SAHA) provides a benchmark against which these analogs can be quantitatively compared [1].

Chemical Probe for Epigenetic Drug Discovery

Given the compound's sub-micromolar HDAC inhibition and its structural novelty relative to established hydroxamic acid-based HDAC inhibitors (e.g., SAHA), it represents a distinct chemotype for epigenetic drug discovery. Its benzamide zinc-binding group offers potential pharmacokinetic and selectivity advantages over hydroxamic acids, though these properties remain to be experimentally validated for this specific compound [1].

Application
Selection Property
Validation Focus
HDAC/HSP90 co-inhibition cell-model studies
Dual pathway engagement profile
Cytotoxicity endpoints in solid tumor cell lines
SAR anchor for target selectivity mapping
N-aryl substituent-dependent selectivity
Target engagement divergence from SMO antagonists
Comparative profiling against structural analogs
Benchmark cytotoxicity relative to SAHA
Cytotoxicity shifts in positional/ring-substituted analogs
Epigenetic chemical probe discovery
Benzamide zinc-binding chemotype
HDAC inhibition profile vs hydroxamic acid-based probes
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